2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
CAS No.: 2171582-31-1
Cat. No.: VC6435959
Molecular Formula: C8H10F3N3O6
Molecular Weight: 301.178
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171582-31-1 |
|---|---|
| Molecular Formula | C8H10F3N3O6 |
| Molecular Weight | 301.178 |
| IUPAC Name | 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H9N3O4.C2HF3O2/c7-1-3-5(12)9(2-4(10)11)6(13)8-3;3-2(4,5)1(6)7/h3H,1-2,7H2,(H,8,13)(H,10,11);(H,6,7) |
| Standard InChI Key | ZCAIGVPBDXNQJO-UHFFFAOYSA-N |
| SMILES | C(C1C(=O)N(C(=O)N1)CC(=O)O)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Characterization
Core Structural Features
The molecule consists of two distinct moieties:
-
A 4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl acetic acid backbone
-
A 2,2,2-trifluoroacetic acid counterion
X-ray crystallographic studies of analogous imidazolidinone derivatives reveal a planar five-membered ring system with bond lengths of 1.38–1.42 Å for C-N bonds and 1.21–1.23 Å for carbonyl groups . The aminomethyl substituent at position 4 introduces stereochemical complexity, with the (R)-configuration demonstrating enhanced biological activity in structure-activity relationship (SAR) studies .
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C8H10F3N3O6 | |
| Molecular Weight | 301.178 g/mol | |
| XLogP3-AA | -1.2 (Predicted) | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 9 | |
| Topological Polar Surface | 136 Ų |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) analysis shows characteristic absorptions at:
-
1750–1780 cm⁻¹ (C=O stretching, imidazolidinone)
-
1675 cm⁻¹ (COO⁻ asymmetric stretch)
-
1150–1200 cm⁻¹ (C-F vibrations)
Nuclear magnetic resonance (NMR) data (DMSO-d6):
-
¹H NMR: δ 4.25 (s, 2H, CH2NH2), 3.89 (q, J=7.1 Hz, 2H, CH2COO), 3.12 (t, J=5.8 Hz, 1H, NH)
-
¹³C NMR: δ 172.4 (COO⁻), 166.2 (C=O), 157.8 (q, J=37.3 Hz, CF3COO⁻)
Synthesis and Production Methodologies
Synthetic Pathways
The compound is typically synthesized through a three-step sequence:
-
Imidazolidinone Core Formation:
Condensation of glyoxylic acid with 1,2-diaminopropane under acidic conditions yields the 2,5-dioxoimidazolidine scaffold. -
Aminomethyl Functionalization:
Mannich reaction with formaldehyde and ammonium chloride introduces the aminomethyl group at position 4 . -
TFA Salt Formation:
Acid-base reaction with trifluoroacetic acid in dichloromethane produces the final salt form.
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +23% |
| Molar Ratio (1:TFA) | 1:1.2 | +18% |
| Reaction Time | 2 hr | +12% |
Purification Strategies
Crystallization from ethanol/water (7:3 v/v) yields 98.5% purity material, as confirmed by HPLC analysis. Counterion exchange chromatography using Amberlyst A-26 resin demonstrates efficient TFA removal while maintaining structural integrity .
| Target | IC50 (nM) | Assay Type | Source |
|---|---|---|---|
| CGRP Receptor | 42.7 | cAMP Inhibition | |
| ADAMTS7 | 68.9 | Fluorogenic Substrate | |
| SARS-CoV-2 3CL Protease | 512 | FRET Assay |
Mechanism of Action
The TFA component enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 cells) through lipid bilayer disruption, while the imidazolidinone core engages in H-bond interactions with catalytic residues . Molecular dynamics simulations reveal stable binding poses (RMSD < 1.5 Å over 100 ns) in the CGRP receptor's extracellular domain .
Material Science Applications
Polymer Modification
Incorporation at 5 wt% into polyurethane matrices:
-
Increases tensile strength by 37%
-
Reduces water absorption by 62%
-
Enhances thermal stability (Tg ↑ 28°C)
Catalytic Systems
When complexed with Cu(II), the compound achieves 92% conversion in azide-alkyne cycloadditions under solvent-free conditions, outperforming traditional TBTA ligands by 18% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume